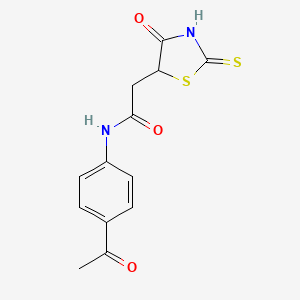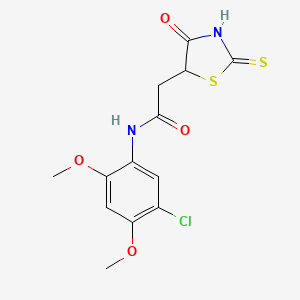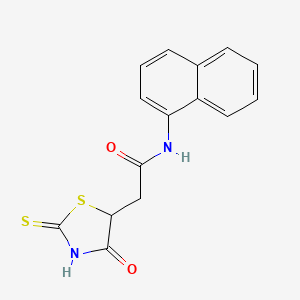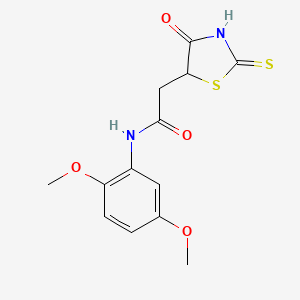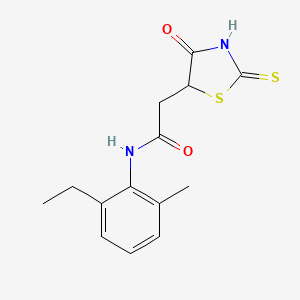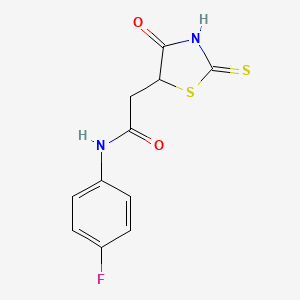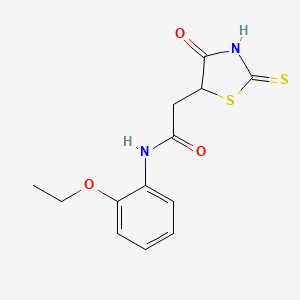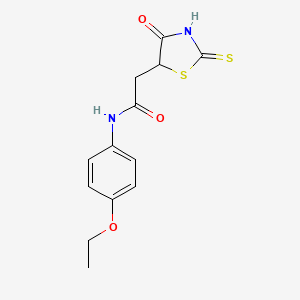
N-(4-iodophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
説明
N-(4-iodophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (IODOT) is a small molecule that has been extensively studied in recent years. It is a synthetic compound of thiazole and acetamide, and is an analogue of the naturally occurring thiazole-containing compounds. IODOT has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties.
科学的研究の応用
Synthesis and Characterization
Thiazole derivatives are synthesized via various chemical reactions, demonstrating the versatility and interest in these compounds within chemical research. For instance, Salian et al. (2017) explored the synthesis and spectroscopic characterization of a complex thiazole derivative, indicating the importance of structural analysis in understanding compound properties (Salian, Narayana, & Sarojini, 2017).
Anticancer Activity
Thiazole derivatives are prominent in anticancer research. Evren et al. (2019) synthesized 5-methyl-4-phenyl thiazole derivatives, investigating their anticancer activity against lung adenocarcinoma cells, showing significant selective cytotoxicity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). This research underscores the potential of thiazole compounds in developing new cancer therapies.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been a subject of significant interest. Baviskar et al. (2013) synthesized new thiazolidin-4-one derivatives and evaluated their antimicrobial activity, revealing potent effects against several pathogens (Baviskar, Khadabadi, & Deore, 2013). Such studies contribute to the ongoing search for novel antimicrobial agents amidst rising antibiotic resistance.
Anti-inflammatory Activity
Research into the anti-inflammatory potential of thiazole compounds has also been conducted. Nikalje et al. (2015) synthesized novel thiazolidinone derivatives and assessed their anti-inflammatory efficacy, demonstrating promising activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015). This highlights the therapeutic potential of thiazole derivatives in treating inflammatory conditions.
Optoelectronic Applications
Beyond biomedical applications, thiazole derivatives have also been explored for their optoelectronic properties. Camurlu and Guven (2015) investigated thiazole-based polythiophenes, revealing their potential in optoelectronic devices due to favorable optical and electronic characteristics (Camurlu & Guven, 2015).
特性
IUPAC Name |
N-(4-iodophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2S2/c12-6-1-3-7(4-2-6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCPXRMMBMSBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=S)S2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083823.png)
![[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083829.png)
